Methyl 5-(4-methylthiophenyl)-5-oxovalerate
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Overview
Description
Methyl 5-(4-methylthiophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a valerate backbone, which is further substituted with a 4-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methylthiophenyl)-5-oxovalerate typically involves the esterification of 5-(4-methylthiophenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methylthiophenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methylthiophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 5-(4-methylthiophenyl)-5-oxovalerate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: It can be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 5-(4-methylthiophenyl)-5-oxovalerate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-methylphenyl)-5-oxovalerate
- Methyl 5-(4-chlorophenyl)-5-oxovalerate
- Methyl 5-(4-fluorophenyl)-5-oxovalerate
Uniqueness
Methyl 5-(4-methylthiophenyl)-5-oxovalerate is unique due to the presence of the methylthiophenyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
methyl 5-(4-methylsulfanylphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-16-13(15)5-3-4-12(14)10-6-8-11(17-2)9-7-10/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXKRVFZQSVYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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